4,5-Dichloro-2-(pyridin-2-yl)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5Cl2N3 |
|---|---|
Molecular Weight |
226.06 g/mol |
IUPAC Name |
4,5-dichloro-2-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C9H5Cl2N3/c10-6-5-13-9(14-8(6)11)7-3-1-2-4-12-7/h1-5H |
InChI Key |
COFBOXRSPJCHJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4,5 Dichloro 2 Pyridin 2 Yl Pyrimidine and Its Analogues
Synthesis of 4,5-Dichloro-2-(pyridin-2-yl)pyrimidine Precursors
The synthesis of the title compound, this compound, is not a direct one-pot reaction but rather a multi-step process. It requires the initial synthesis of a key halogenated pyrimidine (B1678525) intermediate, followed by the introduction of the pyridine (B92270) group through a cross-coupling reaction.
Synthesis of Halogenated Pyrimidine Intermediates (e.g., 2,4,5-trichloropyrimidine)
A crucial precursor for the target molecule is 2,4,5-trichloropyrimidine (B44654). This intermediate provides the necessary dichlorinated pyrimidine scaffold onto which the pyridine moiety can be installed. One documented method for the preparation of 2,4,5-trichloropyrimidine involves the reaction of 5-chlorouracil (B11105) with a chlorinating agent like thionyl chloride or phosphorus oxychloride. acs.orgjocpr.com
A patented procedure describes adding 5-chlorouracil and thionyl chloride to a solvent such as dichloroethane. acs.org The mixture is heated under reflux, and after the reaction is complete, a simple workup involving washing with water and distillation of the solvent yields the desired 2,4,5-trichloropyrimidine with high purity and yield. acs.org
| Reactants | Reagents/Solvent | Conditions | Product | Yield | Purity | Reference |
| 5-Chlorouracil | Thionyl chloride, Dichloroethane | Reflux, 1-60 hours | 2,4,5-Trichloropyrimidine | >80% | >99% | acs.org |
| 5-Bromo-uracil | Phosphorus oxychloride, N,N-Dimethylaniline | Heat | 5-Bromo-2,4-dichloropyrimidine | - | - | jocpr.com |
Introduction of Pyridine Moiety via Coupling Reactions
With the 2,4,5-trichloropyrimidine intermediate in hand, the final step is the introduction of the pyridin-2-yl group. This is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reaction. These reactions are powerful tools for forming carbon-carbon bonds between aromatic rings.
The regioselectivity of these couplings on polyhalopyrimidines is a critical consideration. Sequential Stille reactions on 2,4,5-trichloropyrimidine have been shown to occur first at the C4 position, followed by C6, and finally C2. icr.ac.uk However, for Suzuki couplings, the selectivity can be influenced by the catalyst and reaction conditions. For the synthesis of this compound, a coupling reaction between 2,4,5-trichloropyrimidine and a suitable pyridine-2-yl source, such as 2-(tributylstannyl)pyridine (B98309) (for a Stille coupling) or 2-pyridylboronic acid (for a Suzuki coupling), would be employed. researchgate.netwikipedia.org
Research on the Suzuki coupling of 2,4-dichloropyrimidines has shown a strong preference for reaction at the C4 position. mdpi.comacs.org In contrast, studies on 2-bromo-4-chloro-5-substituted pyrimidines have demonstrated that Suzuki coupling can occur selectively at the 2-chloro position. icr.ac.uk This suggests that a selective coupling at the C2 position of 2,4,5-trichloropyrimidine is feasible, likely using a specific palladium catalyst and ligand system designed to favor this position over the C4 position. organic-chemistry.org
| Pyrimidine Substrate | Coupling Partner | Catalyst System | Reaction | Outcome | Reference |
| 2,4-Dichloropyrimidines | Aryl/Heteroaryl Boronic Acids | Pd(OAc)₂, SPhos, K₂CO₃ (Microwave) | Suzuki Coupling | C4-substituted pyrimidines in good to excellent yields. | mdpi.com |
| 2-Bromo-4-chloro-5-methoxypyrimidine | Phenylboronic acid | PdCl₂(dppf), Na₂CO₃ | Suzuki Coupling | Selective coupling at the more reactive bromo position. | icr.ac.uk |
| 4-Chloro-2-bromo-5-methoxypyrimidine | Phenylboronic acid | Pd(Ph₃P)₄, Na₂CO₃ | Suzuki Coupling | Selective coupling at the 2-chloro position. | icr.ac.uk |
| 2,3,5-trichloropyridine | Arylboronic acids | Pd(OAc)₂, no ligand, aqueous phase | Suzuki Coupling | High yields of 3,5-dichloro-2-arylpyridines. | researchgate.net |
Derivatization and Functionalization of this compound
The two chlorine atoms on the pyrimidine ring of this compound are reactive sites, making the compound a versatile scaffold for further chemical modification. These chlorine atoms can be displaced by a variety of nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. This allows for the synthesis of a large library of derivatives with diverse functionalities.
The regioselectivity of nucleophilic substitution on dichloropyrimidines is influenced by the electronic nature of the substituents on the ring and the nucleophile itself. acs.orgwuxiapptec.com In 2,4-dichloropyrimidines, substitution generally favors the C4 position. acs.orgstackexchange.com For the title compound, the chlorine atoms are at the C4 and C5 positions. The relative reactivity of these positions towards nucleophiles would determine the product distribution in a monosubstitution reaction.
A range of nucleophiles can be employed for this derivatization:
N-Nucleophiles: Primary and secondary amines can displace the chloro groups to form aminopyrimidine derivatives. nih.govresearchgate.net
O-Nucleophiles: Alkoxides and phenoxides can react to yield the corresponding ethers.
S-Nucleophiles: Thiols can be used to introduce thioether moieties. nih.gov
By controlling the reaction conditions (e.g., stoichiometry of the nucleophile, temperature, and solvent), it is possible to achieve either mono- or di-substitution, providing access to a wide variety of 4-substituted-5-chloro-, 5-substituted-4-chloro-, or 4,5-disubstituted-2-(pyridin-2-yl)pyrimidines. These derivatives are often synthesized for evaluation in medicinal chemistry programs.
| Reagent Class | Example Nucleophile | Potential Product |
| Amines | Aniline (B41778), Morpholine | 4-Anilino-5-chloro-2-(pyridin-2-yl)pyrimidine |
| Alcohols | Sodium Methoxide | 5-Chloro-4-methoxy-2-(pyridin-2-yl)pyrimidine |
| Thiols | Thiophenol | 5-Chloro-4-(phenylthio)-2-(pyridin-2-yl)pyrimidine |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated pyrimidines. The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms, makes this compound susceptible to attack by nucleophiles.
The reactivity of the two chlorine atoms at the C4 and C5 positions is not identical. Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophilic attack than the C2 position. This preference is attributed to the greater ability of the para-nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. youtube.compearson.com While the target molecule is a 4,5-dichloro derivative, the principles of reactivity at different positions on the pyrimidine ring are still relevant. The presence of the pyridinyl group at the C2 position influences the electronic distribution and, consequently, the reactivity of the chloro-substituents.
Common nucleophiles used in SNAr reactions on dichloropyrimidines include amines, alkoxides, and thiols. youtube.comresearchgate.net For instance, reactions with various amines can lead to the selective replacement of one of the chlorine atoms, typically at the more electrophilic position. The reaction of 2,4-dichloroquinazoline (B46505) and 2,4-dichloro-5-methyl-pyrimidine with N-substituted cyclic amines has been shown to yield 2-amino-4-chloro derivatives. researchgate.net However, with 2,4-dichloropyrimidine (B19661) itself, a mixture of 2-amino-4-chloro and 4-amino-2-chloro isomers can be formed. researchgate.net The reaction conditions, such as the choice of base and solvent, play a crucial role in controlling the regioselectivity of these substitutions. acs.org
Table 1: Examples of SNAr Reactions on Dichloropyrimidine Systems This table presents generalized examples of SNAr reactions on related dichloropyrimidine scaffolds to illustrate common transformations.
| Substrate | Nucleophile | Conditions | Product | Reference(s) |
|---|---|---|---|---|
| 2,4-Dichloropyrimidine | Ammonia | Heat | 2-Amino-4-chloropyrimidine / 4-Amino-2-chloropyrimidine | youtube.com, researchgate.net |
| 2,4-Dichloropyrimidine | Sodium Methoxide | Methanol | 4-Chloro-2-methoxypyrimidine | youtube.com |
| 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | K₂CO₃, DMAc | Mixture of C4 and C2 amino isomers | acs.org |
| 2,4-Diazidopyrido[3,2-d]pyrimidine | Thiols | K₂CO₃/DMF or NEt₃/DCM | Selective substitution at C4 | nih.gov |
| 2,4-Diazidopyrido[3,2-d]pyrimidine | Amines | DCM | Selective substitution at C4 | nih.gov |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura) on Pyrimidine Halogens
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are widely used to functionalize halogenated pyrimidines. organic-chemistry.orgmdpi.com This reaction typically involves the coupling of a halo-pyrimidine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org
For dihalogenated pyrimidines like 2,4-dichloropyrimidine, the Suzuki-Miyaura reaction often exhibits high regioselectivity. The oxidative addition of the palladium(0) catalyst generally occurs preferentially at the C4-chlorine bond over the C2-chlorine bond. mdpi.com This allows for the sequential and controlled introduction of different substituents. Microwave-assisted Suzuki coupling has been shown to be a very efficient method for the C4-selective arylation of 2,4-dichloropyrimidines, achieving good to excellent yields with short reaction times and low catalyst loadings. mdpi.com
The choice of catalyst, ligands, and reaction conditions can influence the outcome and selectivity of the coupling. organic-chemistry.orgnih.gov While C4-selectivity is common, methods have been developed to achieve C2-selectivity. For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at the C4 position of 2,4-dichloropyridines, while ligand-free conditions can enhance selectivity at other positions in different substrates. nih.gov Highly active catalysts composed of palladium and dialkylbiphenylphosphino ligands have been effective for coupling challenging heterocyclic substrates, including aminopyrimidines. organic-chemistry.org
Table 2: Suzuki-Miyaura Coupling on Dichloropyrimidine Scaffolds This table illustrates the regioselective Suzuki-Miyaura coupling on related dichloropyrimidine systems.
| Pyrimidine Substrate | Boronic Acid | Catalyst / Ligand | Conditions | Major Product | Reference(s) |
|---|---|---|---|---|---|
| 2,4-Dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | Microwave, 15 min | 2-Chloro-4-arylpyrimidine | mdpi.com |
| 2,4,6-Trichloropyrimidine | 4-Fluorophenylboronic acid | Pd catalyst | - | 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine | acs.org |
| 2,4-Dichloropyridine | Arylboronic acid | Pd-NHC | Room Temp | C4-Aryl-2-chloropyridine | nih.gov |
Modifications at the Pyridine Ring
While the primary reactive sites on this compound are the chlorine-bearing carbons of the pyrimidine ring, modifications at the pyridine ring are also synthetically important for creating diverse analogues. The pyridine ring can undergo a variety of chemical transformations, although its reactivity is influenced by the electron-withdrawing pyrimidine substituent.
Synthetic strategies for modifying the pyridine moiety can include:
Electrophilic Aromatic Substitution (EAS): Pyridine itself is generally unreactive towards EAS due to the deactivating effect of the nitrogen atom. However, the introduction of activating groups on the pyridine ring or the use of harsh reaction conditions can facilitate these reactions.
Nucleophilic Aromatic Substitution (SNAr): If the pyridine ring is substituted with a suitable leaving group (e.g., a halogen) at an activated position (ortho or para to the nitrogen), it can undergo SNAr. pearson.comyoutube.comstackexchange.com
Metalation and Cross-Coupling: Directed ortho-metalation (DoM) followed by quenching with an electrophile is a powerful strategy for functionalizing pyridine rings. Similarly, if the pyridine ring is pre-halogenated, it can participate in cross-coupling reactions like the Suzuki-Miyaura or Negishi reactions to introduce new carbon-carbon bonds. organic-chemistry.org
N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, which alters the reactivity of the ring. The N-oxide can activate the C2 and C4 positions for nucleophilic attack and the C3 and C5 positions for electrophilic attack. Subsequent deoxygenation restores the pyridine ring. nih.gov A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized starting from the N-oxidation of ethyl nicotinate. nih.gov
Regioselectivity in Chemical Transformations
Regioselectivity is a critical consideration in the chemical transformations of di- and poly-substituted heterocycles like this compound. The distinct electronic environment of each position on the pyrimidine ring dictates the site of reaction.
In Nucleophilic Aromatic Substitution (SNAr) reactions of 2,4-dichloropyrimidines, substitution typically occurs at the C4 position. This selectivity can be influenced by substituents on the ring. Electron-donating groups at the C6 position can reverse this selectivity, favoring attack at the C2 position. In the case of 2,4-dichloro-5-substituted pyrimidines, SNAr with many nucleophiles is selective for the C4 position, but using tertiary amine nucleophiles can lead to excellent C2 selectivity. nih.gov For 2-MeSO₂-4-chloropyrimidine, a fascinating dichotomy exists: amines react at C4, while alkoxides react selectively at C2. wuxiapptec.com
In Palladium-Catalyzed Cross-Coupling reactions, such as the Suzuki-Miyaura coupling of 2,4-dichloropyrimidines, the reaction is also generally regioselective for the C4 position. acs.orgmdpi.com This is attributed to the favored oxidative addition of palladium to the C4-Cl bond. mdpi.com However, this selectivity can be manipulated. The use of specific ligands, such as very sterically hindered N-heterocyclic carbenes (NHCs), can enforce C4-selectivity in cases where it might otherwise be poor. nih.gov Conversely, ligand-free conditions have been shown to promote C5-selective coupling in 2,5-dichloropyrimidine. nih.gov
Advanced Synthetic Approaches
Modern synthetic chemistry emphasizes the development of efficient and sustainable methods. This includes the use of catalysis to improve reaction rates and selectivities, and the application of green chemistry principles to minimize environmental impact.
Catalytic Methods in Pyrimidine Synthesis
The synthesis of the pyrimidine core itself can be achieved through various catalytic methods. Traditional syntheses often require harsh conditions, but catalytic approaches offer milder and more efficient alternatives. These methods are crucial for preparing the precursors to compounds like this compound.
Catalytic methods in pyrimidine synthesis include:
Metal-Catalyzed Cyclizations: Transition metals can catalyze the cyclization of appropriate acyclic precursors to form the pyrimidine ring. For example, a single-step conversion of N-vinyl amides to pyrimidine derivatives involves amide activation followed by a nitrile addition and cycloisomerization. mit.edu
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly atom-economical. Catalysts, including organocatalysts, metal catalysts, and nanocatalysts, are often employed to facilitate these reactions for the synthesis of complex pyrimidine derivatives like pyrano[2,3-d]pyrimidines. jmaterenvironsci.comacs.org
Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, which is both economically and environmentally beneficial. powertechjournal.compowertechjournal.com
Green Chemistry Principles in Synthetic Route Design
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jmaterenvironsci.comrasayanjournal.co.in These principles are increasingly being applied to the synthesis of pyrimidine derivatives.
Key green chemistry approaches in pyrimidine synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids is a primary goal. jmaterenvironsci.comrasayanjournal.co.in Water has been successfully used as a solvent for the synthesis of pyrano[2,3,d]pyrimidine derivatives. jmaterenvironsci.com
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times, increase yields, and minimize the formation of byproducts. powertechjournal.compowertechjournal.comrasayanjournal.co.in Microwave irradiation has been effectively used in the Suzuki coupling of dichloropyrimidines. mdpi.com
Solvent-Free Reactions: Performing reactions without a solvent, for example by using "grindstone chemistry" techniques, represents an ideal green approach, minimizing waste. researchgate.net
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions, further contributing to sustainable synthesis. powertechjournal.compowertechjournal.com
By integrating these advanced synthetic approaches, the preparation of this compound and its analogues can be achieved more efficiently and with a smaller environmental footprint.
Structural Characterization and Elucidation of 4,5 Dichloro 2 Pyridin 2 Yl Pyrimidine
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic analysis is fundamental to elucidating the molecular structure of 4,5-Dichloro-2-(pyridin-2-yl)pyrimidine, with each technique offering unique insights into the compound's features.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton environments within the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show characteristic signals for both the pyridine (B92270) and pyrimidine (B1678525) rings. The sole proton on the pyrimidine ring (H-6) would appear as a distinct singlet. The four protons on the pyridine ring are expected to resonate as multiplets or doublets in the aromatic region, typically at deshielded (higher ppm) values due to the electron-withdrawing nature of the nitrogen atom.
¹³C NMR: The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. Carbons bonded to electronegative atoms like chlorine and nitrogen are significantly deshielded and appear at higher chemical shifts. In this compound, the carbons C-4 and C-5, which are bonded to chlorine atoms, are expected to resonate at approximately 150–160 ppm. The aromatic carbons of the pyridine ring typically appear in the 120–140 ppm range.
2D NMR: Techniques such as Heteronuclear Multiple Quantum Correlation (HMQC) can be used to establish direct correlations between protons and the carbons they are attached to, confirming assignments made in ¹H and ¹³C spectra. nih.gov
Interactive Table 1: Predicted NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |
| Pyrimidine H-6 | ~8.9-9.2 | ~158 | Singlet |
| Pyridine H-3' | ~7.2-8.5 | ~120-140 | Multiplet |
| Pyridine H-4' | ~7.2-8.5 | ~120-140 | Multiplet |
| Pyridine H-5' | ~7.2-8.5 | ~120-140 | Multiplet |
| Pyridine H-6' | ~7.5-8.1 | ~150 | Doublet |
| Pyrimidine C-2 | N/A | ~160-165 | N/A |
| Pyrimidine C-4 | N/A | ~155-160 | N/A |
| Pyrimidine C-5 | N/A | ~130-135 | N/A |
| Pyridine C-2' | N/A | ~152 | N/A |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. nih.govmdpi.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The stretching vibrations for the C-Cl bonds are typically found in the 600–800 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations from both the pyrimidine and pyridine rings would appear in the 1500–1650 cm⁻¹ range. nih.gov
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for analyzing the skeletal vibrations of the heterocyclic rings. researchgate.netnih.gov The symmetric vibrations of the pyrimidine and pyridine rings are often strong in the Raman spectrum.
Interactive Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group/Vibration | Characteristic Absorption Range (cm⁻¹) | Technique |
| C-Cl Stretch | 600 - 800 | IR, Raman |
| Aromatic C=N/C=C Stretch | 1500 - 1600 | IR, Raman |
| Pyridine Ring Breathing | ~990 - 1050 | Raman |
| C-H Aromatic Stretch | 3000 - 3100 | IR, Raman |
Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns under electron ionization (EI). sapub.org The molecular ion peak (M⁺) would confirm the compound's molecular formula, C₉H₅Cl₂N₃. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms.
Common fragmentation pathways would likely involve the sequential loss of chlorine atoms, leading to fragments such as [M-Cl]⁺ and [M-2Cl]⁺. Other significant fragments would correspond to the stable pyridin-2-yl cation and the dichloropyrimidine moiety. sapub.org
Solid-State Structural Analysis
While spectroscopic methods define molecular connectivity, solid-state analysis provides precise information on the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While specific crystallographic data for this compound was not available in the searched literature, analysis of closely related analogues provides valuable insights into its likely solid-state conformation.
For instance, the crystal structure of 2,4-Dichloropyrimidine (B19661) has been reported to be planar, with intermolecular C-H···N interactions linking the molecules into chains. researchgate.net In another analogue, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the dihedral angle between the phenyl and pyridine rings is 74.34 (6)°, and the crystal structure is stabilized by O—H⋯N hydrogen bonds. nih.gov The analysis of various pyridine-pyrimidine analogues often reveals that the two rings are not coplanar. frontiersin.org These structures are typically stabilized in the crystal lattice by various intermolecular forces, including hydrogen bonds and π–π stacking interactions. nih.govresearchgate.net
Interactive Table 3: Crystallographic Data for Selected Analogous Compounds
| Compound | Crystal System | Space Group | Key Feature | Reference |
| 2,4-Dichloropyrimidine | Monoclinic | P2₁/n | Nearly planar molecule, C-H···N interactions | researchgate.net |
| (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol | Monoclinic | P2₁/c | Dihedral angle between rings is 74.34° | nih.gov |
| {2-[(4-ethylphenyl)iminomethyl]-pyridine}-dichlorozinc(II) | Monoclinic | P2₁/n | Benzene (B151609) and pyridine rings at 70.75° dihedral angle | researchgate.net |
The conformation of this compound, particularly the spatial relationship between the pyrimidine and pyridine rings, is a key structural feature. This is defined by the torsion angle across the C-C bond connecting the two rings.
Intermolecular Interactions and Supramolecular Assemblies (e.g., Hydrogen Bonding, C-H...π interactions)
The nitrogen atoms within the pyridine and pyrimidine rings are potential hydrogen bond acceptors. mdpi.com The modification of a benzene ring to a pyridine ring, by replacing a carbon atom with nitrogen, not only alters its physicochemical properties but also enhances its capacity to form hydrogen bonds. mdpi.com In the crystal structure of related compounds, such as 5-Phenyl-2-(4-pyrid-yl)pyrimidine, weak intermolecular C-H···N hydrogen bonds are observed to connect molecules into one-dimensional chains. nih.gov This type of interaction is highly probable for this compound, where the nitrogen atoms of the pyrimidine and pyridine rings can accept hydrogen atoms from neighboring molecules.
To illustrate the types of interactions that are likely to be present, the following tables detail the potential hydrogen bonds and C-H...π interactions for this compound based on the analysis of its functional groups and data from related structures.
Table 1: Potential Hydrogen Bond Interactions in this compound
| Donor | Acceptor | Type of Interaction |
| C-H (Pyridine) | N (Pyrimidine) | Intermolecular |
| C-H (Pyrimidine) | N (Pyridine) | Intermolecular |
Table 2: Potential C-H...π Interactions in this compound
| Donor C-H Group | Acceptor π-System | Type of Interaction |
| Pyridine C-H | Pyrimidine Ring | Intermolecular |
| Pyrimidine C-H | Pyridine Ring | Intermolecular |
Computational and Theoretical Investigations of 4,5 Dichloro 2 Pyridin 2 Yl Pyrimidine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for exploring the fundamental properties of molecules at the electronic level. These calculations allow for the precise determination of molecular geometry, orbital energies, and charge distribution, which collectively define the chemical character of a compound.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For organic molecules, it is frequently employed to optimize molecular geometry and predict structural parameters. While specific DFT studies for 4,5-Dichloro-2-(pyridin-2-yl)pyrimidine are not extensively documented in dedicated publications, its geometry can be reliably predicted based on calculations performed on analogous pyrimidine (B1678525) and pyridine-containing structures.
Table 1: Predicted Geometrical Parameters for this compound (Based on Analogous Structures)
| Parameter | Predicted Value Range | Description |
|---|---|---|
| Pyrimidine-Pyridine Dihedral Angle | 5° - 20° | The twist between the two aromatic rings. |
| C-Cl Bond Length | 1.73 - 1.75 Å | The length of the bonds between carbon and chlorine on the pyrimidine ring. |
Note: These values are estimations based on DFT calculations of structurally related compounds and serve as a predictive guide.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. nih.gov A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. nih.gov
For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine (B92270) ring and the nitrogen atoms of the pyrimidine ring. The LUMO is likely concentrated on the electron-deficient dichloropyrimidine ring, particularly on the carbon atoms bonded to the electronegative chlorine atoms. The presence of the two chlorine atoms significantly lowers the LUMO energy, making the molecule a good electron acceptor. Theoretical calculations on similar N-heterocycles support this distribution pattern. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative)
| Orbital | Predicted Energy (eV) | Significance |
|---|---|---|
| HOMO | -6.5 to -7.5 eV | Indicates electron-donating capability. |
| LUMO | -1.5 to -2.5 eV | Indicates electron-accepting capability. |
Note: These are typical energy ranges for similar heterocyclic compounds calculated using DFT methods.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. It maps the electrostatic potential onto the electron density surface, identifying regions of positive and negative potential.
In an MEP map of this compound, distinct regions of reactivity are expected:
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are anticipated to be localized around the nitrogen atoms of both the pyridine and pyrimidine rings due to the presence of lone pairs of electrons. These sites are the most likely points for protonation. mdpi.comnih.gov
Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. Such regions would be expected on the hydrogen atoms of the pyridine ring and, most significantly, on the carbon atoms of the pyrimidine ring attached to the highly electronegative chlorine atoms.
Neutral Regions (Green): These represent areas of near-zero potential, typically the carbon backbone of the aromatic rings. mdpi.com
The MEP analysis reinforces that the nitrogen atoms are the primary sites for electrophilic interaction, while the chlorinated pyrimidine ring is the main target for nucleophiles.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics and interactions of a molecule in a specific environment, such as in solution or bound to a protein.
Prediction of Spectroscopic Properties
While experimental spectra are definitive, computational methods can predict spectroscopic properties with a reasonable degree of accuracy. These predictions are based on the optimized molecular geometry and electronic structure.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Feature | Predicted Region/Signals |
|---|---|---|
| ¹H NMR | Pyridine Protons | Multiplets in the range of δ 7.5–9.0 ppm. The proton adjacent to the nitrogen (H-6) would be the most deshielded. |
| Pyrimidine Proton | A singlet for the single proton on the pyrimidine ring (H-6) is expected. | |
| ¹³C NMR | Pyrimidine Carbons (C-Cl) | Resonances are expected in the highly deshielded region (δ 155–165 ppm) due to the effect of chlorine. |
| Pyridine Carbons | Signals would appear in the typical aromatic region (δ 120–150 ppm). | |
| IR Spectroscopy | C-Cl Stretch | Strong absorptions in the 600–800 cm⁻¹ region. |
Note: Predictions are based on established spectroscopic principles and data from analogous compounds like 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine, adjusted for the absence of the methyl group.
Reactivity and Stability Predictions
The computational data from FMO and MEP analyses provide a clear picture of the reactivity and stability of this compound.
Stability: The calculated HOMO-LUMO gap serves as a primary indicator of kinetic stability. A moderate gap, as predicted for this compound, suggests that it is relatively stable but more reactive than simple aromatic hydrocarbons like benzene (B151609). nih.gov
Reactivity: The molecule possesses dual reactivity. The electron-deficient pyrimidine ring, activated by two chlorine atoms, is highly susceptible to nucleophilic aromatic substitution. The chlorine atoms are good leaving groups, making this position a prime target for reaction with various nucleophiles. The electron-rich nitrogen centers, as shown by the MEP analysis, are sites for electrophilic attack and coordination to metal ions. The reactivity of such systems is a key feature exploited in synthetic chemistry to create more complex molecules. Quantum mechanical calculations and machine learning models are increasingly used to predict such chemical reactivity with greater accuracy. nih.gov
Structure Activity Relationship Sar Studies of 4,5 Dichloro 2 Pyridin 2 Yl Pyrimidine Derivatives
Impact of Halogen Substitution on Biological Activity Profile
The presence and nature of halogen substituents on the pyrimidine (B1678525) ring are critical determinants of biological activity. The two chlorine atoms at the C-4 and C-5 positions of the core molecule are not merely passive components; they actively contribute to the molecule's electronic properties and binding capabilities.
In related pyrimidine series, the substitution of chlorine with other halogens or functional groups has been shown to modulate activity significantly. For instance, in a series of substituted pyrimidines evaluated for antibacterial effects, derivatives with a meta-bromo substitution on a linked phenyl ring demonstrated potent activity against E. coli. nih.gov In the same study, compounds with 2,4-dichloro substitutions also showed improved, albeit lesser, activity. nih.gov This suggests that both the type of halogen and its position are crucial.
Studies on thiazolo[4,5-d]pyrimidine (B1250722) derivatives have shown that the introduction of a chlorine atom at the 7-position led to a marked increase in anticancer activity compared to the 7-oxo counterparts, indicating the favorable role of chloro substitution in that particular scaffold.
Table 1: Impact of Halogen and Other Substitutions on the Biological Activity of Analogous Pyrimidine Scaffolds
| Scaffold | Substitution | Biological Activity | Reference |
| Amino-pyrimidine | m-Bromo on phenyl ring | Appreciable activity against E. coli | nih.gov |
| Amino-pyrimidine | 2,4-Dichloro on phenyl ring | Improved activity against E. coli | nih.gov |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro | Increased anticancer activity | |
| Pyridine (B92270) Derivatives | Halogen atoms | Lower antiproliferative activity in some cases | nih.gov |
Role of the Pyridine Ring in Modulating Activity
The pyridin-2-yl moiety at the C-2 position of the pyrimidine ring plays a multifaceted role in defining the biological activity of these derivatives. The pyridine ring is a common feature in many biologically active compounds and FDA-approved drugs. nih.govnih.govresearchgate.net Its presence can enhance a molecule's pharmacokinetic properties, such as solubility and bioavailability, due to its polar and ionizable nature. ajrconline.org
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets. For example, in a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines, the highest anticancer activity was observed when the heteroaryl group at the C-2 position had a nitrogen atom ortho to the pyrimidine core, as is the case with a pyridin-2-yl group. This suggests a specific and favorable interaction enabled by the pyridine nitrogen's position.
Furthermore, the electronic properties of the pyridine ring can be tuned by substituents. In a QSAR study on 9-(pyridin-2'-yl)-aminoacridines, it was found that electron-withdrawing groups on the pyridine ring enhanced the molecule's ability to bind to DNA. mdpi.com This was attributed to the stabilization of a cationic charge, which strengthens the electrostatic attraction to the DNA backbone. mdpi.com This indicates that the electronic nature of the pyridine ring and its substituents can be a key factor in modulating the mechanism of action. In other series, a preference for electron-rich aromatics has been noted, suggesting that the optimal electronic properties are target-dependent. dndi.org
Influence of Substituents at Pyrimidine C-2, C-4, and C-5 Positions
Substitutions at the C-2, C-4, and C-5 positions of the pyrimidine ring are pivotal for tuning the biological activity and selectivity of these compounds.
C-2 Position: The pyridin-2-yl group is a key feature. In a study of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives as CDK6/9 inhibitors, the pyridin-2-yl moiety was retained throughout the optimization process based on its favorable initial activity. acs.org Modifications to this part of the scaffold, such as replacing it with other heterocycles, often lead to a significant change in potency, underscoring its importance in target binding. acs.org
C-4 Position: The chlorine at the C-4 position is a common site for modification. In the aforementioned study on CDK6/9 inhibitors, the C-4 position was substituted with various aniline (B41778) derivatives. The nature of the substituent on the N4-phenyl ring was critical for activity. For example, introducing a hydroxyl group at the meta-position of the phenyl ring led to a significant increase in potency against both CDK6 and CDK9.
C-5 Position: The substituent at the C-5 position has a profound impact on activity. In a study on substituted 2-aminopyrimidines as inhibitors of prostaglandin (B15479496) E2 (PGE2) production, it was found that for monoaryl- and bisarylpyrimidines, a smaller substituent at the C-5 position (H vs. methyl or n-butyl) resulted in higher potency. nih.gov For example, 2-amino-4,6-diphenylpyrimidine (with hydrogen at C-5) was the most potent inhibitor with an IC50 of 3 nM. nih.gov In contrast, for 2-amino-4,6-dichloropyrimidines, larger C-5 substituents like a butyl group were required for significant activity. nih.gov This demonstrates that the optimal substituent at C-5 is highly dependent on the other groups on the pyrimidine ring. A review on C-5 modifications of pyrimidine nucleosides also highlights that 5-halopyrimidines often exhibit potent anticancer and antiviral properties. researchgate.net
Table 2: SAR at C-4 and C-5 Positions of Pyrimidine Derivatives
| Base Scaffold | C-4 Substituent | C-5 Substituent | Target | Activity (IC₅₀) | Reference |
| 2-Amino-4,6-diphenylpyrimidine | Phenyl | H | PGE2 Production | 3 nM | nih.gov |
| 2-Amino-4,6-diphenylpyrimidine | Phenyl | Methyl | PGE2 Production | 100 nM | nih.gov |
| 2-Amino-4,6-diphenylpyrimidine | Phenyl | n-Butyl | PGE2 Production | 270 nM | nih.gov |
| 2-Amino-4,6-dichloropyrimidine | Cl | H | PGE2 Production | Inactive | nih.gov |
| 2-Amino-4,6-dichloropyrimidine | Cl | n-Butyl | PGE2 Production | Prominent potency | nih.gov |
Conformational Flexibility and Biological Recognition
The three-dimensional conformation of 4,5-dichloro-2-(pyridin-2-yl)pyrimidine derivatives is crucial for their interaction with biological targets. The rotational freedom around the single bond connecting the pyrimidine and pyridine rings allows the molecule to adopt various conformations, and only specific conformations may be suitable for binding to the active site of a protein.
Conformational analysis of analogous structures provides valuable insights. For example, an NMR study of a bicyclic furanopyrimidine nucleoside revealed that the molecule exists in an equilibrium of different ribose sugar conformations (C2'-endo and C3'-endo) in solution. nih.gov The crystal structure of a derivative showed an exclusive C2'-endo pucker. nih.gov This demonstrates that these molecules are flexible in solution but may adopt a single, specific conformation upon binding or crystallization.
The dihedral angle between the pyrimidine and pyridine rings is a key conformational parameter. A near-perpendicular orientation might be favored in some cases to position other functional groups for optimal interaction with the target protein. In contrast, a more planar conformation might be required for intercalating into DNA. The ability of the molecule to adopt the correct low-energy conformation to fit into a binding pocket is a critical aspect of its biological recognition and, consequently, its activity.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For pyrimidine derivatives, QSAR studies have been successfully employed to guide the design of new, more potent agents. nih.govnih.gov
A typical QSAR study on pyrimidine derivatives involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be categorized as:
Lipophilic: (e.g., LogP) describing the compound's solubility.
Electronic: (e.g., partial charges, dipole moment) describing the electronic distribution.
Geometric and Spatial: (e.g., molecular surface area, shape indices) describing the molecule's size and shape. nih.gov
Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a mathematical model that relates these descriptors to the observed biological activity (e.g., IC50 values). nih.govnih.gov
For example, a QSAR study on 1,6-dihydropyrimidine derivatives as antifungal agents revealed that descriptors related to molecular shape (CHI_3_C), surface area, and electronic properties (Jurs_DPSA_1) were significant contributors to the activity. nih.gov In another study on pyrimidine derivatives as VEGFR-2 inhibitors, a combination of linear (MLR) and non-linear (ANN) models was used to establish a robust QSAR. nih.gov
Such models can predict the activity of new, unsynthesized derivatives of this compound, allowing chemists to prioritize the synthesis of compounds with the highest predicted potency. This computational screening can significantly accelerate the drug discovery process.
Mechanistic Insights into Biological Interactions of 4,5 Dichloro 2 Pyridin 2 Yl Pyrimidine Scaffolds
Exploration of Pyrimidine (B1678525) Scaffold as a Privileged Structure in Medicinal Chemistry
The concept of a "privileged structure" in medicinal chemistry refers to a molecular framework that can serve as a ligand for multiple, distinct biological targets. researchgate.netacs.orgrsc.org First described by Evans and co-workers in 1988, these scaffolds are frequently observed in a wide variety of therapeutic agents and bioactive natural products, suggesting they possess drug-like properties. acs.orgufrj.br The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a quintessential example of such a privileged scaffold. nih.govgsconlinepress.com
Its privileged status stems from several key characteristics:
Endogenous Presence: Pyrimidine is a fundamental component of life, forming the core of nucleobases such as cytosine, thymine, and uracil, which are integral to the structure of DNA and RNA. gsconlinepress.comjuniperpublishers.com This inherent biocompatibility allows pyrimidine-based compounds to more readily interact with biological systems, including enzymes and genetic material. nih.gov
Versatile Bioactivity: The pyrimidine nucleus is a key building block for a vast number of synthetic compounds with a broad spectrum of pharmacological activities. gsconlinepress.comnih.gov Drugs incorporating this scaffold have demonstrated anticancer, antiviral, anti-inflammatory, antimicrobial, and antihypertensive effects, among others. nih.govwisdomlib.org
Hydrogen Bonding Capability: The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while substituents can be modified to act as hydrogen bond donors. This allows for specific and strong interactions within the binding pockets of various proteins and enzymes, a critical feature for kinase inhibitors. acs.org
Structural Versatility: The pyrimidine ring can be readily functionalized at multiple positions, allowing chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a molecule to optimize its affinity and selectivity for a specific target. nih.gov
The prevalence of the pyrimidine framework in numerous FDA-approved drugs underscores its importance and success in drug discovery. nih.gov Its ability to serve as a versatile template for developing ligands against different receptor families solidifies its status as a privileged scaffold in the quest for novel therapeutic agents. researchgate.netresearchgate.net
Identification of Biological Targets and Pathways Modulated by Pyrimidine-Pyridyl Systems
The combination of a pyrimidine core with a pyridine (B92270) ring creates a distinct pharmacophore capable of modulating several critical biological pathways. The pyridine ring is often crucial for inhibitory activity, as its replacement with other rings can lead to a significant decrease in potency. acs.org
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle and gene expression, and their abnormal activity is a common feature in cancer. nih.govacs.org This makes them attractive targets for anticancer drug development. nih.gov Derivatives of the 2-(pyridin-2-yl)pyrimidine (B3183638) scaffold have been identified as potent inhibitors of multiple CDKs, particularly CDK6 and CDK9. acs.orgnih.gov
Research into a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives revealed their potent dual inhibitory activity against CDK6 and CDK9. acs.orgnih.gov The mechanism involves binding to the ATP-binding pocket of the kinases, which suppresses the downstream signaling pathways that control cell proliferation. nih.gov This inhibition leads to a blockage of the cell cycle and the induction of apoptosis (programmed cell death) in tumor cells. nih.gov Structure-activity relationship (SAR) studies have demonstrated that the 2-pyridyl moiety is critical for potent inhibition of both CDK6 and CDK9. acs.org The substitution pattern on the pyridine and pyrimidine rings allows for the optimization of potency and selectivity over other kinases like CDK2. nih.gov For instance, one potent derivative, compound 66 , was found to effectively inhibit both CDK6 and CDK9, leading to significant tumor growth inhibition in xenograft models. nih.gov
| Compound Class/Example | Target Kinase | Inhibitory Potency (IC₅₀) | Source |
| Pyrazolo[1,5-a]pyrimidine (4k ) | CDK2 | 3 nM | acs.org |
| Pyrazolo[1,5-a]pyrimidine (4k ) | CDK1 | 30 nM | acs.org |
| Pyrazolo[1,5-a]pyrimidine (4k ) | CDK9 | 90 nM | acs.org |
| 2-Anilino-4-(thiazol-5-yl)pyrimidine | CDK2 | Low nM Kᵢ | acs.org |
| Pyrimido[4,5-d]pyrimidine (B13093195) (7f ) | CDK2 | 0.05 µM | nih.gov |
Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix components, particularly collagen, leading to tissue scarring and organ dysfunction. Fibroblasts are the primary cells responsible for synthesizing collagen. nih.gov Certain pyrimidine derivatives have demonstrated the ability to modulate this process, exhibiting antifibrotic activity.
In a study using a rat model of liver fibrosis, newly synthesized pyrimidine monoxime derivatives were shown to inhibit fibrosis. researchgate.net The administration of these compounds led to a significant decrease in fibrogenic markers such as hydroxyproline (B1673980) (HPO), a key component of collagen, and fibronectin (Fbn). researchgate.net The mechanism also involves the amelioration of oxidative stress, evidenced by a decrease in malondialdehyde (MDA) and an increase in antioxidant enzymes. researchgate.net Furthermore, other pyrimidine derivatives have been shown to directly influence osteogenesis by up-regulating the expression of osteogenic genes, including type 1 collagen, via the BMP2/SMAD1 signaling pathway. nih.gov This demonstrates that pyrimidine scaffolds can modulate collagen production and deposition, a key factor in both fibrosis and tissue regeneration.
Cyclooxygenase (COX) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. There are two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
Several studies have identified pyrimidine and pyrimidine-pyridyl derivatives as potent and selective COX-2 inhibitors. mdpi.comacs.org These compounds exert their anti-inflammatory effects by fitting into the active site of the COX-2 enzyme and blocking its activity. nih.gov Molecular hybridization, combining the pyrimidine pharmacophore with other bioactive units, has led to the development of potent dual inhibitors. acs.org For example, a 7-(4-methoxyphenyl)-3-(pyridine-3-yl) derivative demonstrated highly selective COX-2 inhibition. acs.org The selectivity for COX-2 over COX-1 is a crucial aspect of their mechanism, promising a better safety profile. mdpi.com
| Compound Class/Example | COX-2 IC₅₀ | COX-1 IC₅₀ | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) | Source |
| Diaryl-pyrimidine (8o ) | 10.50 µM | >250 µM | 25 | acs.org |
| Diaryl-pyrimidine (8m ) | 11.60 µM | >250 µM | 20 | acs.org |
| Pyrimidine derivative (L1 ) | Comparable to Meloxicam | - | High selectivity for COX-2 | mdpi.comnih.gov |
| Pyrimidine derivative (L2 ) | Comparable to Meloxicam | - | High selectivity for COX-2 | mdpi.comnih.gov |
The influenza virus relies on an enzyme complex called RNA-dependent RNA polymerase (RdRp) for the replication and transcription of its genome inside host cells. nih.govnih.gov This polymerase is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. nih.gov The proper assembly of these subunits is critical for the enzyme's function, making the protein-protein interaction (PPI) sites attractive targets for novel antiviral drugs. nih.govyoutube.com
Research has identified pyrimidine and pyridine derivatives as inhibitors of the influenza RdRp. nih.gov The mechanism of action involves the disruption of the crucial interaction between the PA and PB1 subunits. nih.gov By binding to the interface of this interaction, the compounds prevent the proper assembly of the polymerase complex, thereby inhibiting viral replication. nih.gov In a study exploring a library of pyrimidine derivatives, a compound featuring a pyrimidine core with phenyl and 4-chloro phenyl substitutions emerged as a promising inhibitor, demonstrating significant activity in a plaque reduction assay with a favorable cytotoxicity profile. nih.gov
| Compound | Target | Antiviral Activity (EC₅₀) | Source |
| Pyrimidine derivative 2d | Influenza A (PRA) | 2.8 µM | nih.gov |
| Oseltamivir Carboxylate (Control) | Influenza A (PRA) | 0.003 µM | nih.gov |
The rise of multi-drug resistant pathogens has created an urgent need for new antimicrobial agents. wisdomlib.org Pyrimidine derivatives have long been investigated for this purpose and have shown a wide range of antibacterial and antifungal activities. nih.govgsconlinepress.comnih.gov
The antimicrobial mechanism of pyrimidine compounds can vary. They may interfere with essential cellular processes in bacteria and fungi, such as nucleic acid synthesis, due to their structural similarity to endogenous pyrimidines. nih.govjuniperpublishers.com Several studies have demonstrated the efficacy of pyrimidine derivatives against various pathogens. For instance, pyrimido[4,5-d]pyrimidine derivatives have shown potent activity against bacteria like Bacillus cereus and fungi like Aspergillus flavus. researchgate.net In other research, novel pyrimidine derivatives containing an amide moiety exhibited excellent antifungal activity against plant pathogenic fungi, in some cases exceeding the efficacy of the commercial fungicide Pyrimethanil. frontiersin.org The specific substitutions on the pyrimidine ring are critical for determining the spectrum and potency of the antimicrobial activity. frontiersin.orgnih.gov
| Compound | Target Organism | Activity | Source |
| 5o | Phomopsis sp. (fungus) | EC₅₀ = 10.5 µg/ml | frontiersin.org |
| 5f | Phomopsis sp. (fungus) | 100% inhibition at 50 µg/ml | frontiersin.org |
| Pyrimethanil (Control) | Phomopsis sp. (fungus) | EC₅₀ = 32.1 µg/ml | frontiersin.org |
| Pyridonethiol 89b | B. subtilis (bacteria) | MIC = 0.12 µg/mL | nih.gov |
| Ampicillin (Control) | B. subtilis (bacteria) | MIC = 0.24 µg/mL | nih.gov |
Anticancer Potential (as scaffold for inhibitors)
The 4,5-dichloro-2-(pyridin-2-yl)pyrimidine scaffold is a key structural motif in the development of novel anticancer agents. Its versatility allows for the synthesis of a wide range of derivatives with potent and selective activities against various cancer cell lines. The pyridine and pyrimidine core structures are fundamental components of natural products and genetic material, and their roles in biological processes, including cancer pathogenesis, make them attractive scaffolds for drug discovery. nih.gov
Researchers have extensively explored the substitution patterns on the pyrimidine ring to enhance anticancer efficacy. For instance, the introduction of different substituents at the C-4 position of 2-pyridyl hexahydrocycloocta nih.govmdpi.comthieno[2,3-d]pyrimidines has yielded compounds with potent anticancer activity across a panel of 60 human tumor cell lines. ucsf.edu Specifically, compounds 4a, 6a, 7a, 7d, and 7g from this series demonstrated significant activity, comparable to the standard anticancer drug doxorubicin. ucsf.edu The presence of electron-withdrawing groups on an aryl moiety attached to the pyrimidine scaffold has been shown to positively influence and enhance the potency of these small molecules as anticancer agents. researchgate.net
The pyrimidine scaffold is a versatile foundation for developing kinase inhibitors, which are crucial in cancer therapy. nih.govresearchgate.net Derivatives of the 2-(pyridin-2-yl)pyrimidine core have been investigated as inhibitors of various kinases involved in cancer cell proliferation and survival. For example, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were identified as dual inhibitors of cyclin-dependent kinase 6 (CDK6) and cyclin-dependent kinase 9 (CDK9). nih.govresearchgate.net Compound 66 from this series was found to be the most active, demonstrating balanced potency against both kinases and good selectivity over CDK2. nih.govresearchgate.net
Furthermore, modifications of the 2-(pyridin-2-yl)pyrimidine scaffold have led to the development of compounds targeting other critical cancer-related pathways. For instance, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have been synthesized and evaluated for their anticancer activities. rsc.org One such derivative, compound 7b , exhibited potent cytotoxic activity against MCF-7 and HeLa cancer cell lines and was found to suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways. rsc.org
The strategic design of hybrid molecules incorporating the 2-(pyridin-2-yl)pyrimidine scaffold has also yielded promising results. Pyridine-O-glycosides and their acyclic nucleoside analogues have been prepared, with some galacto- and xylopyranosyl glycosides showing superior cytotoxic activities against HepG2 and MCF-7 cancer cells. tandfonline.com
The following table summarizes the anticancer activity of selected 2-(pyridin-2-yl)pyrimidine derivatives:
| Compound ID | Scaffold Type | Target/Activity | Cancer Cell Lines | IC50/GI50 Values | Reference |
| 4a, 6a, 7a, 7d, 7g | 2-pyridyl hexahydrocycloocta nih.govmdpi.comthieno[2,3-d]pyrimidine | Potent anticancer activity | 60 human tumor cell lines | Average log10 GI50 = -6.85 | ucsf.edu |
| 5a | Pyrido[2,3-d]pyrimidine (B1209978) | Potent anticancer activity | HepG-2, PC-3, HCT-116 | IC50: 0.3, 6.6, 7 µM | nih.gov |
| 7b | 2-amino-4-aryl-pyrimidine derivative of ursolic acid | Potent cytotoxic activity | MCF-7, HeLa | IC50: 0.48, 0.74 µM | rsc.org |
| 66 | 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine | Dual CDK6/9 inhibitor | Not specified | Not specified | nih.govresearchgate.net |
| 12m | ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | Anti-fibrotic activity | HSC-T6 | IC50: 45.69 µM | mdpi.comresearchgate.net |
| 12q | ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | Anti-fibrotic activity | HSC-T6 | IC50: 45.81 µM | mdpi.comresearchgate.net |
Receptor Binding and Ligand-Target Interactions
Understanding the binding of this compound-based ligands to their biological targets is crucial for elucidating their mechanism of action and for the rational design of more potent and selective inhibitors.
Molecular Docking Studies for Pyrimidine Ligands
Molecular docking simulations are widely used to predict the binding modes and affinities of pyrimidine-based ligands within the active sites of their target proteins. These studies provide valuable insights into the key interactions that govern ligand binding.
For instance, molecular docking studies of pyrido[2,3-d]pyrimidine derivatives have been performed to understand their interaction with kinases like EGFR and CDK4/cyclin D1. nih.gov In one study, the docking of compound 5a into the active sites of these kinases helped to rationalize its potent anticancer activity. nih.gov Similarly, docking studies of 2-amino-4-aryl-pyrimidine derivatives of ursolic acid revealed that MEK1 kinase could be a potential target. rsc.org
Docking simulations of pyridine-O-glycosides into the active site of CDK2 have also been conducted to investigate their binding affinities and support their observed antiproliferative effects. tandfonline.com These studies help to elucidate the interactions between the compounds and the catalytic sites of the enzyme. tandfonline.com
The table below presents findings from molecular docking studies of various pyrimidine derivatives:
| Compound/Scaffold | Target Protein | Key Interactions/Findings | Reference |
| Pyrido[2,3-d]pyrimidine derivative 5a | EGFR, CDK4/cyclin D1 | Verification of binding mode. | nih.gov |
| 2-amino-4-aryl-pyrimidine derivative of ursolic acid | MEK1 kinase | MEK1 identified as a possible target. | rsc.org |
| Pyridine-O-glycosides 3a and 8 | CDK2 | Investigation of binding affinities and interactions with catalytic sites. | tandfonline.com |
| Oxazolo[5,4-d]pyrimidine derivative 5 | VEGFR2 kinase | Oxazolo[5,4-d]pyrimidine moiety positioned in the ATP binding site, forming H-bonds with Lys-868 and Asp-1046. | mdpi.com |
Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful technique used to confirm the direct binding of a ligand to its target protein in a cellular context. This method relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Enzymatic Assay Development and Inhibition Kinetics
Enzymatic assays are essential for quantifying the inhibitory potency of compounds derived from the this compound scaffold against their target enzymes. These assays, coupled with inhibition kinetics studies, provide crucial data on the mechanism of inhibition.
The development of enzymatic assays is a key step in the evaluation of potential drug candidates. For instance, the kinase inhibitory assessment of the pyrido[2,3-d]pyrimidine derivative 5a against PDGFRβ, EGFR, and CDK4/cyclin D1 was performed at two different concentrations to determine its inhibitory activity. nih.gov
The inhibitory activity of various pyrimidine derivatives has been quantified using IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, a series of pteridine-7(8H)-one derivatives, which are structurally related to pyrimidines, were evaluated as dual CDK4/6 inhibitors, with the most promising compound exhibiting IC50 values of 16.7 nM and 30.5 nM against CDK4 and CDK6, respectively. researchgate.net
The following table summarizes the enzymatic inhibition data for selected pyrimidine derivatives:
| Compound ID | Target Enzyme(s) | IC50 Values | Reference |
| 5a | PDGFRβ, EGFR, CDK4/cyclin D1 | Not specified | nih.gov |
| L2 (pteridine-7(8H)-one derivative) | CDK4, CDK6 | 16.7 nM, 30.5 nM | researchgate.net |
| Compound 40 (dichloroacetamide pyrimidine) | PDK1 | 72.5% inhibition at 40 µM | rsc.org |
| 14d, 14g, 14j, 14m (aminopyrimidine-based) | BTK, FLT3, FLT3(D835Y) | Low nanomolar range | researchgate.net |
Future Research Directions for 4,5 Dichloro 2 Pyridin 2 Yl Pyrimidine
Design of Novel Derivates with Enhanced Selectivity and Potency
A primary focus of future research is the rational design and synthesis of new derivatives of the 4,5-dichloro-2-(pyridin-2-yl)pyrimidine core to achieve greater potency and selectivity for specific biological targets. A key strategy involves the modification of the pyrimidine (B1678525) ring by introducing various functional groups.
Researchers have successfully synthesized new series of pyrimidine derivatives by attaching different cyclic amines, such as piperazines and morpholine, to the pyrimidine ring. researchgate.netmdpi.com This approach is intended to improve water solubility and achieve favorable binding affinity with target proteins. researchgate.netmdpi.com For instance, the synthesis of 3,4,5-trimethoxyphenyl thiazole (B1198619) pyrimidines, where substituted piperazine (B1678402) moieties were introduced, resulted in compounds with significant antiproliferative activity against various cancer cell lines. researchgate.netmdpi.com
Another promising direction is the development of dual-target inhibitors. By carefully modifying the scaffold, it is possible to create molecules that inhibit two different kinase pathways simultaneously, potentially leading to synergistic antitumor effects. An example of this is the development of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives as balanced, dual inhibitors of cyclin-dependent kinase 6 (CDK6) and CDK9. researchgate.net Future work will likely involve intensive structural modifications to optimize the balance of potency against multiple targets while maintaining selectivity over other kinases, such as CDK2, to minimize off-target effects. researchgate.net
| Derivative Class | Strategic Modification | Desired Outcome | Target Example(s) |
| Thiazole-Pyrimidines | Attachment of various amines (piperazines, morpholine) to the pyrimidine ring at different positions. researchgate.netmdpi.com | Improved water solubility, enhanced binding affinity, and increased cellular potency. researchgate.netmdpi.com | Anticancer |
| Di-aminopyrimidines | Integration of different pharmacophores to achieve synergistic effects. researchgate.net | Creation of dual-target inhibitors with balanced potency. researchgate.net | CDK6, CDK9 |
| Pyridothienopyrimidines | Cyclization reactions with various reagents to create fused ring systems. nih.gov | Generation of novel structures with dual antimicrobial and anticancer activities. nih.gov | EGFR Kinase |
Exploration of New Therapeutic Applications
While much of the research on pyridinyl-pyrimidine derivatives has centered on their potential as anticancer agents, particularly as kinase inhibitors, future investigations are expanding into other therapeutic areas. researchgate.netnih.govnih.gov
Anti-Fibrotic Activity: A significant new avenue is the development of these compounds as anti-fibrotic agents. Researchers have designed and synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their activity against hepatic stellate cells (HSC-T6), which are central to the development of liver fibrosis. nih.gov Several compounds were found to have better anti-fibrotic activity than the existing drug Pirfenidone. nih.gov Specifically, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate effectively inhibited the expression of collagen and the content of hydroxyproline (B1673980), indicating their potential as novel drugs for treating fibrosis. nih.gov
Antiviral and Antimicrobial Potential: The pyrimido[4,5-d]pyrimidine (B13093195) scaffold, structurally related to this compound, has shown promise as a source of antiviral agents. mdpi.com Certain derivatives featuring a cyclopropylamino group exhibited remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com This highlights the framework as a strong candidate for further investigation in the development of new antiviral therapies. mdpi.com Additionally, the synthesis of novel pyridothienopyrimidine derivatives has yielded compounds with significant antimicrobial activity against various bacterial and fungal strains, suggesting a role in combating infectious diseases and antimicrobial resistance. nih.gov
| Therapeutic Application | Key Research Finding | Example Compound(s) | Mechanism/Target |
| Anticancer | Potent inhibition of kinases crucial for cancer cell proliferation and survival. researchgate.netnih.govnih.gov | 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine derivatives | Dual CDK6/9 Inhibition researchgate.net |
| Anti-Fibrosis | Inhibition of collagen expression and hydroxyproline content in hepatic stellate cells. nih.gov | Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | Inhibition of Collagen Prolyl 4-Hydroxylases nih.gov |
| Antiviral | Efficacy against human coronavirus 229E (HCoV-229E). mdpi.com | 4,7-disubstituted pyrimido[4,5-d]pyrimidines | Kinase Inhibition mdpi.com |
| Antimicrobial | Broad-spectrum activity against bacterial and fungal pathogens. nih.gov | Pyridothienopyrimidine derivatives | EGFR Kinase Inhibition nih.gov |
Integration of Advanced Computational and Experimental Methodologies
The discovery and optimization of novel derivatives are increasingly driven by a synergy between computational modeling and advanced experimental screening.
Computational Design: Future research will heavily rely on in silico methods to accelerate the drug design process. Molecular docking studies are routinely used to explore the binding modes of newly designed derivatives within the active sites of target proteins, such as the Epidermal Growth Factor Receptor (EGFR) kinase and Focal Adhesion Kinase (FAK). nih.govnih.gov This allows researchers to predict the binding affinity and rationalize the structure-activity relationship (SAR) before undertaking synthesis. Furthermore, computational tools for ADME (Absorption, Distribution, Metabolism, and Excretion) prediction are used to evaluate the pharmacokinetic profiles of potential drug candidates early in the development pipeline. jocpr.com
Experimental Validation: High-throughput screening (HTS) methodologies are essential for evaluating large libraries of synthesized compounds. researchgate.net Experimental validation involves a tiered approach, starting with primary anticancer assays against a panel of human tumor cell lines, such as the NCI-60 panel. researchgate.netnih.gov Active compounds are then subjected to more detailed five-dose concentration studies to determine their IC50 values (the concentration required to inhibit 50% of cell growth). researchgate.netnih.gov Specific enzyme assays are used to confirm inhibition of the intended kinase targets (e.g., CDK, FAK), while cellular assays, such as the MTT assay, measure the antiproliferative effects of the compounds on cancer cells. nih.govresearchgate.net
Development of Sustainable Synthetic Routes
A critical direction for future research is the development of green and sustainable synthetic methods for producing this compound and its derivatives. The principles of green chemistry are essential for reducing the environmental impact of chemical manufacturing, minimizing waste, and ensuring safer and more efficient production processes. chemistryjournals.net
Future synthetic strategies will likely focus on several key areas:
Use of Greener Solvents: Research will explore replacing hazardous organic solvents with more environmentally benign alternatives, such as water or biodegradable ionic liquids. chemistryjournals.netrsc.org Studies have shown that using water as a solvent can enhance reaction rates and selectivity in some organic syntheses. chemistryjournals.net
Biocatalysis: The use of natural catalysts, such as enzymes, offers a highly efficient and sustainable alternative to traditional chemical catalysts. chemistryjournals.net Biocatalysis can lead to highly specific reactions under mild conditions, reducing energy consumption and byproduct formation.
Flow Chemistry: Continuous flow reactors provide superior control over reaction conditions, such as temperature and pressure, leading to improved heat and mass transfer. chemistryjournals.net This technology enables safer, more efficient, and scalable production of active pharmaceutical ingredients (APIs). chemistryjournals.net
Renewable Feedstocks: A long-term goal is to move away from petroleum-based starting materials towards renewable resources, such as biomass, for chemical production. chemistryjournals.net
By integrating these green chemistry principles, the future production of this important class of compounds can become more economically viable and environmentally sustainable. digitellinc.com
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 4,5-Dichloro-2-(pyridin-2-yl)pyrimidine, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves halogenation and coupling reactions. For example, chlorination of pyrimidine precursors (e.g., 4,6-dihydroxy-2-methylpyrimidine) with POCl₃ or PCl₅ under reflux can introduce chlorine atoms . Coupling with pyridine derivatives may require palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) . To improve yields:
- Optimize stoichiometry of reagents (e.g., excess chlorinating agents).
- Use inert atmospheres (N₂/Ar) to prevent side reactions.
- Purify intermediates via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of chlorine substitution and pyridine coupling. For example, downfield shifts in aromatic protons indicate electron-withdrawing effects from chlorine .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 242.03).
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing .
Q. How can impurities in the final product be minimized during synthesis?
- Methodological Answer :
- Use high-purity starting materials (e.g., ≥97% pyrimidine precursors) .
- Implement gradient elution in column chromatography to separate byproducts.
- Perform recrystallization in polar aprotic solvents (e.g., DCM/hexane mixtures) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values or selectivity profiles may arise from assay conditions (e.g., solvent polarity, cell line variability). To address this:
- Standardize assays using reference compounds (e.g., positive controls in antiglycation studies) .
- Conduct dose-response curves across multiple replicates.
- Use molecular docking to validate target binding hypotheses .
Q. What strategies are effective for functionalizing the pyrimidine core to enhance pharmacological properties?
- Methodological Answer :
- Electrophilic substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4/5 positions to modulate reactivity .
- Nucleophilic displacement : Replace chlorine atoms with amines or thiols for improved solubility .
- Hybridization : Link to bioactive scaffolds (e.g., imidazo[4,5-b]pyridine) to enhance target engagement .
Q. How can reaction mechanisms for chlorine displacement in this compound be elucidated?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via HPLC to determine rate constants under varying temperatures/pH.
- Isotopic labeling : Use ³⁶Cl to track substitution pathways.
- DFT calculations : Model transition states to predict regioselectivity .
Q. What precautions are critical when handling this compound due to its reactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
